Cas no 3970-83-0 (2-methyl-1,4-dioxa-8-azaspiro4.5decane hydrochloride)

2-methyl-1,4-dioxa-8-azaspiro4.5decane hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride
- 3-Methyl-1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride
- starbld0044831
- Z406679548
- 2-methyl-1,4-dioxa-8-azaspiro4.5decane hydrochloride
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- MDL: MFCD28148263
- Inchi: 1S/C8H15NO2.ClH/c1-7-6-10-8(11-7)2-4-9-5-3-8;/h7,9H,2-6H2,1H3;1H
- InChI Key: ILVCOPAPLOBWEU-UHFFFAOYSA-N
- SMILES: Cl.O1C(C)COC21CCNCC2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 143
- Topological Polar Surface Area: 30.5
2-methyl-1,4-dioxa-8-azaspiro4.5decane hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-82187-0.5g |
2-methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride |
3970-83-0 | 95.0% | 0.5g |
$331.0 | 2025-02-21 | |
Aaron | AR01EJT8-10g |
2-methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride |
3970-83-0 | 90% | 10g |
$2638.00 | 2023-12-14 | |
1PlusChem | 1P01EJKW-2.5g |
2-methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride |
3970-83-0 | 95% | 2.5g |
$1134.00 | 2024-05-03 | |
1PlusChem | 1P01EJKW-500mg |
2-methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride |
3970-83-0 | 95% | 500mg |
$471.00 | 2024-05-03 | |
1PlusChem | 1P01EJKW-5g |
2-methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride |
3970-83-0 | 95% | 5g |
$1644.00 | 2024-05-03 | |
1PlusChem | 1P01EJKW-1g |
2-methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride |
3970-83-0 | 95% | 1g |
$609.00 | 2024-05-03 | |
Aaron | AR01EJT8-50mg |
2-methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride |
3970-83-0 | 95% | 50mg |
$141.00 | 2025-02-11 | |
A2B Chem LLC | AX57376-500mg |
2-methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride |
3970-83-0 | 90% | 500mg |
$384.00 | 2024-04-20 | |
Enamine | EN300-82187-2.5g |
2-methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride |
3970-83-0 | 95.0% | 2.5g |
$867.0 | 2025-02-21 | |
Enamine | EN300-82187-0.1g |
2-methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride |
3970-83-0 | 95.0% | 0.1g |
$124.0 | 2025-02-21 |
2-methyl-1,4-dioxa-8-azaspiro4.5decane hydrochloride Related Literature
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1. Back matter
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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5. Book reviews
Additional information on 2-methyl-1,4-dioxa-8-azaspiro4.5decane hydrochloride
Introduction to 2-methyl-1,4-dioxa-8-azaspiro4.5decane hydrochloride (CAS No. 3970-83-0)
2-methyl-1,4-dioxa-8-azaspiro4.5decane hydrochloride, identified by the chemical compound code CAS No. 3970-83-0, is a meticulously crafted organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the spirocyclic class of heterocycles, characterized by its unique spiro connection between two cyclic structures, which imparts distinct chemical and biological properties. The presence of both oxygen and nitrogen atoms in its framework, along with a methyl substituent, enhances its potential as a versatile scaffold for drug development.
The hydrochloride salt form of this compound not only improves its solubility in aqueous solutions but also modulates its pharmacokinetic behavior, making it a promising candidate for further investigation in therapeutic applications. Recent advancements in computational chemistry and molecular modeling have highlighted the structural features of 2-methyl-1,4-dioxa-8-azaspiro4.5decane hydrochloride that contribute to its interactions with biological targets, particularly enzymes and receptors involved in critical metabolic pathways.
In the realm of drug discovery, spirocyclic compounds have demonstrated remarkable potential due to their rigid conformation and ability to mimic natural biomolecules. The spiro linkage in 2-methyl-1,4-dioxa-8-azaspiro4.5decane hydrochloride creates a stable core structure that can be modified to enhance binding affinity and selectivity. This has led to its exploration as a lead compound in the development of novel therapeutics targeting neurological disorders, inflammatory conditions, and infectious diseases.
Recent studies have focused on the pharmacological properties of 2-methyl-1,4-dioxa-8-azaspiro4.5decane hydrochloride, particularly its interaction with ion channels and G-protein coupled receptors (GPCRs). Research indicates that this compound exhibits inhibitory effects on certain enzymes implicated in pain signaling and neuroinflammation. For instance, preclinical trials have shown promising results in reducing inflammation-induced hyperalgesia when administered at submicromolar concentrations. These findings underscore the compound's potential as a non-opioid analgesic agent.
The structural versatility of 2-methyl-1,4-dioxa-8-azaspiro4.5decane hydrochloride allows for further derivatization to optimize pharmacological profiles. By introducing additional functional groups or altering the substitution pattern, chemists can fine-tune the compound's bioavailability, metabolic stability, and target specificity. This adaptability makes it an attractive scaffold for structure-based drug design (SBDD) approaches.
Moreover, the compound's stability under various physicochemical conditions enhances its suitability for formulation into diverse pharmaceutical dosage forms. Its compatibility with standard solvents used in drug delivery systems ensures efficient encapsulation and controlled release profiles, which are critical factors in therapeutic efficacy.
The synthesis of 2-methyl-1,4-dioxa-8-azaspiro4.5decane hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have been employed to construct the spirocyclic core with high enantioselectivity. These methods not only improve synthetic efficiency but also minimize environmental impact by reducing waste generation.
Ethical considerations in pharmaceutical research necessitate rigorous evaluation of 2-methyl-1,4-dioxa-8-azaspiro4.5decane hydrochloride's safety profile before transitioning from preclinical to clinical stages. Toxicological studies have been conducted to assess its acute and chronic toxicity, genotoxicity, and potential for drug-drug interactions. Preliminary results suggest that the compound exhibits low toxicity at therapeutic doses but may require dose adjustments in patients with impaired liver or kidney function.
The integration of artificial intelligence (AI) and machine learning (ML) algorithms has accelerated the discovery process for compounds like 2-methyl-1,4-dioxa-8-azaspiro4.5decane hydrochloride by predicting their biological activity and optimizing synthetic routes. These computational tools analyze vast datasets to identify promising molecular structures that align with desired pharmacological properties.
In conclusion,2-methyl-1,4-dioxa-8-azaspiro4.5decane hydrochloride (CAS No. 3970-83-0) represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications. Ongoing research continues to elucidate its mechanisms of action and explore novel derivatives that could revolutionize treatment strategies for various diseases.
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